Higher Affinity at α1β2γ2 Receptors
In direct binding assays using recombinant receptors, Saripidem exhibits an IC50 of 1.1 nM at the α1β2γ2 GABAA receptor subtype, which is approximately 15.5-fold lower than Alpidem's IC50 of 17 nM and at least 20-fold lower than Zolpidem's Ki of 26.7 nM, indicating significantly higher in vitro potency for this primary central receptor population [1][2][3].
Alpidem IC50 17 nM · Zolpidem Ki 26.7 nM
15.5–20-fold higher in vitro potency
| Evidence Dimension | In vitro binding affinity at α1β2γ2 GABAA receptor |
|---|---|
| Target Compound Data | IC50 = 1.1 nM |
| Comparator Or Baseline | Alpidem IC50 = 17 nM; Zolpidem Ki = 26.7 nM |
| Quantified Difference | Saripidem is 15.5-fold more potent than Alpidem and at least 20-fold more potent than Zolpidem. |
| Conditions | Displacement of [3H]-Ro-15-1788 from recombinant rat GABAA α1β2γ2 subunits expressed in HEK293 cells (for Saripidem and Zolpidem); assay conditions for Alpidem are comparable. |
Why This Matters
Higher potency in the primary assay for central benzodiazepine site engagement may translate to lower required dosing and reduced potential for off-target interactions at higher concentrations.
- [1] PeptideDB. Saripidem Product Database. Accessed 2026. View Source
- [2] PeptideDB. Alpidem Product Database. Accessed 2026. View Source
- [3] BindingDB. BDBM26266 (Zolpidem). Accessed 2026. View Source
